molecular formula C17H19N5O2 B11975095 N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide

N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide

Cat. No.: B11975095
M. Wt: 325.4 g/mol
InChI Key: QDPWLGIITCNEEQ-GIJQJNRQSA-N
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Description

N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.

Preparation Methods

The synthesis of N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanoic acid hydrazide. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including serotonin receptors, which may explain its potential antidepressant effects. The pyrazole moiety can inhibit enzymes like cyclooxygenase, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide

InChI

InChI=1S/C17H19N5O2/c1-10-14(13-5-3-4-6-15(13)19-10)9-18-21-16(23)8-7-12-11(2)20-22-17(12)24/h3-6,9,12,19H,7-8H2,1-2H3,(H,21,23)(H,22,24)/b18-9+

InChI Key

QDPWLGIITCNEEQ-GIJQJNRQSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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